molecular formula C14H9IN2O5 B11561235 2-[(4-Iodophenyl)carbamoyl]-4-nitrobenzoic acid

2-[(4-Iodophenyl)carbamoyl]-4-nitrobenzoic acid

Cat. No.: B11561235
M. Wt: 412.14 g/mol
InChI Key: FKNBAZIOQYAYEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Iodophenyl)carbamoyl]-4-nitrobenzoic acid is an organic compound with the molecular formula C14H9IN2O5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Iodophenyl)carbamoyl]-4-nitrobenzoic acid typically involves a multi-step process. One common method includes the nitration of benzoic acid to introduce the nitro group, followed by the iodination of the phenyl ring. The final step involves the formation of the carbamoyl group through a reaction with an appropriate isocyanate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Iodophenyl)carbamoyl]-4-nitrobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The iodophenyl group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the iodophenyl position.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and transition metal catalysts.

    Reduction: Palladium catalysts and boronic acids are often used in Suzuki-Miyaura coupling reactions.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Conversion of the nitro group to an amine.

    Reduction: Formation of new carbon-carbon bonds through coupling reactions.

    Substitution: Introduction of new functional groups at the iodophenyl position.

Scientific Research Applications

2-[(4-Iodophenyl)carbamoyl]-4-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: Potential use in the development of bioactive compounds due to its ability to interact with biological molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-Iodophenyl)carbamoyl]-4-nitrobenzoic acid involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The nitro group can undergo reduction to form an amine, which can further react with other molecules. The iodophenyl group can participate in substitution reactions, allowing for the introduction of new functional groups. These reactions enable the compound to interact with various molecular targets and pathways, making it useful in different applications.

Comparison with Similar Compounds

Similar Compounds

    4-Iodobenzoic acid: Similar structure but lacks the nitro and carbamoyl groups.

    4-Nitrobenzoic acid: Contains the nitro group but lacks the iodophenyl and carbamoyl groups.

    2-Carbamoylbenzoic acid: Contains the carbamoyl group but lacks the iodophenyl and nitro groups.

Uniqueness

2-[(4-Iodophenyl)carbamoyl]-4-nitrobenzoic acid is unique due to the combination of the iodophenyl, nitro, and carbamoyl groups. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C14H9IN2O5

Molecular Weight

412.14 g/mol

IUPAC Name

2-[(4-iodophenyl)carbamoyl]-4-nitrobenzoic acid

InChI

InChI=1S/C14H9IN2O5/c15-8-1-3-9(4-2-8)16-13(18)12-7-10(17(21)22)5-6-11(12)14(19)20/h1-7H,(H,16,18)(H,19,20)

InChI Key

FKNBAZIOQYAYEU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.